An In-depth Technical Guide to the Physicochemical Properties of 2-Aminododecanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Aminododecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminododecanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in various scientific fields, particularly in drug development and materials science. Its unique amphiphilic nature, stemming from a 12-carbon aliphatic chain and a hydrophilic amino acid headgroup, confers distinct physicochemical properties that are pivotal to its biological activity and potential applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminododecanoic acid, detailed experimental protocols for their determination, and a visualization of its proposed antimicrobial mechanism and a key experimental workflow.
Physicochemical Properties
The physicochemical characteristics of 2-aminododecanoic acid are fundamental to understanding its behavior in biological and chemical systems. These properties influence its solubility, membrane permeability, and interactions with molecular targets. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₅NO₂ | [1] |
| Molecular Weight | 215.33 g/mol | [1] |
| Melting Point | 263 °C (with decomposition) | |
| Boiling Point (Predicted) | 332.8 ± 25.0 °C | |
| pKa (Carboxyl Group, Predicted) | ~2.55 | |
| pKa (Amino Group, Predicted) | ~9.2-9.6 | [2] |
| Isoelectric Point (pI, Calculated) | ~6.08 | |
| LogP (Predicted) | 2.93 - 3.63 | |
| Solubility | Amphiphilic: Moderately soluble in polar solvents, poorly soluble in non-polar solvents. | |
| Appearance | White to off-white solid |
Table 1: Summary of Physicochemical Properties of 2-Aminododecanoic Acid
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization and application of 2-aminododecanoic acid. The following sections detail standard experimental methodologies for key parameters.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity. The capillary method using a calibrated melting point apparatus is a standard procedure.
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Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
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Procedure:
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A small, finely powdered sample of 2-aminododecanoic acid is packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is approximately 15-20 °C below the expected melting point.
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The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. For compounds that decompose, the temperature at which decomposition begins is noted.
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Solubility Determination
The amphiphilic nature of 2-aminododecanoic acid necessitates solubility testing in a range of solvents.
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Apparatus: Vials, magnetic stirrer, analytical balance.
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Procedure:
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A known amount of 2-aminododecanoic acid is added to a specific volume of the chosen solvent (e.g., water, ethanol, chloroform) in a vial at a controlled temperature.
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The mixture is stirred vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove any undissolved solid.
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The concentration of the dissolved 2-aminododecanoic acid in the supernatant is determined using a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.
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The process is repeated with increasing amounts of the amino acid until saturation is reached.
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pKa Determination (Potentiometric Titration)
The pKa values of the ionizable amino and carboxyl groups are determined by acid-base titration.
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Apparatus: pH meter, burette, beaker, magnetic stirrer.
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Procedure:
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A known concentration of 2-aminododecanoic acid is dissolved in deionized water.
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The solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
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A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette. The pH is recorded after each addition.
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The titration is continued until the pH drops significantly.
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The process is repeated in a separate experiment by titrating with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the pH rises significantly.
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A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).
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LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.
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Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
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Procedure:
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A solution of 2-aminododecanoic acid of known concentration is prepared in one of the two immiscible phases (typically n-octanol and water/buffer).
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Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel.
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The mixture is shaken vigorously for a set period to allow for the partitioning of the amino acid between the two phases.
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The mixture is then allowed to stand until the two phases have completely separated.
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The concentration of 2-aminododecanoic acid in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Biological Activity and Experimental Workflows
2-Aminododecanoic acid exhibits notable antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes.[3] This mechanism is typical for amphiphilic molecules that can insert into and destabilize the lipid bilayer.
Caption: Proposed antimicrobial mechanism of 2-aminododecanoic acid.
A critical experiment to quantify the antimicrobial efficacy of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The following workflow outlines the broth microdilution method for MIC determination.[4][5]
Caption: Experimental workflow for MIC determination.
Conclusion
2-Aminododecanoic acid possesses a unique combination of physicochemical properties that make it a compound of significant scientific interest. Its amphiphilic character is central to its biological activities, including its potential as an antimicrobial agent. The standardized experimental protocols provided in this guide are essential for the accurate characterization of this and similar molecules, which is a prerequisite for a deeper understanding of their structure-activity relationships and for the advancement of their potential therapeutic applications. Further research into the specific molecular interactions of 2-aminododecanoic acid with biological membranes and its effects on cellular signaling pathways will be crucial in fully elucidating its mechanism of action and unlocking its full potential in drug development.
References
- 1. 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From design to application: amphiphilic copolymers as antimicrobial materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. microbe-investigations.com [microbe-investigations.com]
